molecular formula C14H12N4O3 B2722235 2-(2-methoxy-5-methyl-3-nitrophenyl)-2H-1,2,3-benzotriazole CAS No. 122652-15-7

2-(2-methoxy-5-methyl-3-nitrophenyl)-2H-1,2,3-benzotriazole

Cat. No.: B2722235
CAS No.: 122652-15-7
M. Wt: 284.275
InChI Key: SYJWMZNZWXJFIU-UHFFFAOYSA-N
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Description

2-(2-Methoxy-5-methyl-3-nitrophenyl)-2H-1,2,3-benzotriazole (CAS: 122652-15-7) is a benzotriazole derivative characterized by a 2H-1,2,3-benzotriazole core substituted with a 2-methoxy-5-methyl-3-nitrophenyl group. This compound is synthesized via methods involving cycloaddition or substitution reactions, as inferred from related benzotriazole syntheses (e.g., azide-nitrile cycloaddition) .

Properties

IUPAC Name

2-(2-methoxy-5-methyl-3-nitrophenyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c1-9-7-12(14(21-2)13(8-9)18(19)20)17-15-10-5-3-4-6-11(10)16-17/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJWMZNZWXJFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])OC)N2N=C3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxy-5-methyl-3-nitrophenyl)-2H-1,2,3-benzotriazole typically involves the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Methoxylation: Introduction of a methoxy group.

    Methylation: Introduction of a methyl group.

    Cyclization: Formation of the benzotriazole ring.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Oxidized derivatives of the original compound.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted benzotriazoles.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that benzotriazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing notable inhibitory effects. For instance:

Bacteria TestedMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Escherichia coli8 mM10
Staphylococcus aureus8 mM9
Bacillus subtilis8 mM8
S. epidermidis8 mM7

These results indicate that the compound could be effective in treating infections caused by Gram-positive bacteria, with mechanisms likely involving the disruption of essential cellular processes similar to established antibiotics .

Anticancer Potential

Emerging studies suggest that benzotriazole derivatives may possess anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation. Preliminary findings indicate that it may act as an antimitotic agent, potentially interfering with the mitotic spindle formation in cancer cells .

UV Stabilizers

Benzotriazole compounds are widely used as UV stabilizers in polymers and coatings. The specific compound can absorb UV radiation and prevent degradation of materials such as plastics and textiles. This application is crucial for enhancing the longevity and durability of products exposed to sunlight.

Corrosion Inhibitors

Another significant application of this compound is as a corrosion inhibitor in metal coatings. Its ability to form protective layers on metal surfaces helps prevent oxidation and extends the lifespan of metal components in various industries, including automotive and construction .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by Sanna et al. (1989) evaluated the antimicrobial effects of various benzotriazole derivatives against E. coli. The findings indicated that modifications to the benzotriazole structure could enhance antibacterial activity, suggesting a pathway for developing new antimicrobial agents .
  • Photostability in Polymers : Research published in the Journal of Polymer Science demonstrated that incorporating this benzotriazole derivative into polymer matrices significantly improved UV stability compared to control samples without additives. This enhancement was attributed to the compound's effective UV absorption properties .

Mechanism of Action

The mechanism of action of 2-(2-methoxy-5-methyl-3-nitrophenyl)-2H-1,2,3-benzotriazole would depend on its specific application. For example, as a corrosion inhibitor, it may adsorb onto metal surfaces, forming a protective layer. In biological systems, it may interact with specific molecular targets, affecting biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs can be categorized based on substituents on the benzotriazole core and the attached aryl group. Key examples include:

Compound Name Substituents Key Structural Features Reference
2-(2-Methoxy-5-methyl-3-nitrophenyl)-2H-1,2,3-benzotriazole 2-methoxy, 5-methyl, 3-nitro on phenyl Electron-rich (methoxy, methyl) and electron-deficient (nitro) groups coexist
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine Benzothiazole, 2-nitrophenyl Benzothiazole enhances biological activity; nitro group aids in reactivity
2-(2'-Hydroxy-5'-methylphenyl)-benzotriazole 2-hydroxy, 5-methyl on phenyl Hydroxy group enables UV absorption; used as a light stabilizer
5-Chloro-2-(4-[3-(dimethylamino)propoxy]phenyl)-2H-1,2,3-benzotriazole Chloro, dimethylamino-propoxy Bulky substituents reduce receptor binding (inactive on PPAR)

Key Insight: The nitro group in the target compound enhances electrophilicity, distinguishing it from hydroxy-substituted UV stabilizers .

Physicochemical Properties

Compound Solubility Stability Notable Properties Reference
This compound Likely low in polar solvents (nonpolar substituents) Stable under storage (no isomerization reported) Nitro group may confer thermal stability
2-(Tetrahydrofuran-2-yl)-2H-1,2,3-benzotriazole Moderate in organic solvents Prone to isomerization (N1 ↔ N2) under heat Structural instability limits applications
2-(2'-Hydroxy-4-octyloxyphenyl)-2H-benzotriazole Low in water, high in lipids High UV stability Used as a polymer additive

Key Insight : The nitro and methoxy groups in the target compound may improve thermal stability compared to hydroxy-substituted analogs but reduce solubility in aqueous media .

Biological Activity

The compound 2-(2-methoxy-5-methyl-3-nitrophenyl)-2H-1,2,3-benzotriazole is a derivative of benzotriazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial, antifungal, and antiparasitic properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H10N4O3\text{C}_{12}\text{H}_{10}\text{N}_4\text{O}_3

Antibacterial Activity

Recent studies have demonstrated that benzotriazole derivatives exhibit significant antibacterial activity against various bacterial strains. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Benzotriazole Derivatives

CompoundBacterial StrainMIC (μg/mL)
Benzotriazole Derivative AMRSA12.5
Benzotriazole Derivative BMSSA25
Benzotriazole Derivative CE. coli50

These results indicate that the introduction of nitro and methoxy groups significantly enhances antibacterial potency, particularly against resistant strains such as MRSA .

Antifungal Activity

The antifungal properties of benzotriazole derivatives have also been extensively studied. Compounds with halogen substitutions on the benzotriazole ring demonstrated potent activity against fungi such as Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity of Benzotriazole Derivatives

CompoundFungal StrainMIC (μg/mL)
Compound DCandida albicans1.6
Compound EAspergillus niger12.5

The introduction of electron-withdrawing groups like –NO₂ at specific positions on the benzotriazole ring has been shown to enhance antifungal activity .

Antiparasitic Activity

In terms of antiparasitic effects, studies have indicated that certain benzotriazole derivatives possess significant inhibitory activity against protozoan parasites such as Trypanosoma cruzi. For example, a related compound demonstrated a dose-dependent effect on epimastigote forms:

Table 3: Antiparasitic Activity Against Trypanosoma cruzi

Concentration (μg/mL)% Inhibition (Epimastigotes)% Inhibition (Trypomastigotes)
255075
506495

These findings suggest that the compound is particularly effective against the infective form of the parasite, highlighting its potential as an antiparasitic agent .

Case Studies

  • Antibacterial Efficacy : A study conducted by Ochal et al. (2014) tested various benzotriazoles against clinical strains of Staphylococcus aureus, finding that derivatives with methoxy and nitro substitutions exhibited MIC values comparable to traditional antibiotics like nitrofurantoin .
  • Antifungal Screening : Research published in a pharmaceutical journal indicated that benzotriazoles with halogen substituents showed enhanced antifungal activity against clinical isolates of Candida spp., with MIC values ranging from 1.6 to 25 μg/mL .
  • Antiparasitic Properties : A fragment-based drug design study highlighted the effectiveness of N-benzenesulfonylbenzotriazoles against Trypanosoma cruzi, with significant growth inhibition observed at concentrations as low as 25 μg/mL .

Q & A

Basic: What are the recommended synthesis routes for 2-(2-methoxy-5-methyl-3-nitrophenyl)-2H-1,2,3-benzotriazole, and how do reaction conditions influence yield?

Answer:
The compound can be synthesized via a multi-step pathway involving nitration, methoxylation, and cyclization. A common approach is to start with a substituted benzotriazole core and introduce the 3-nitro, 5-methyl, and 2-methoxy groups sequentially. For example:

  • Nitration: Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration .
  • Methoxylation: Employ nucleophilic substitution with methoxide ions under anhydrous conditions .
    Key variables: Temperature control during nitration prevents byproducts, while solvent polarity (e.g., DMF vs. THF) affects substitution efficiency. X-ray crystallography (as in ) confirms regioselectivity.

Basic: How can spectroscopic and crystallographic data resolve ambiguities in the structural characterization of this compound?

Answer:

  • 1H/13C NMR: Compare chemical shifts of methoxy (δ ~3.8 ppm), nitro (δ ~8.5 ppm aromatic protons), and benzotriazole protons (δ 7.5–8.2 ppm) to reference data .
  • X-ray diffraction: Resolves spatial arrangement of substituents (e.g., ortho/para nitro positioning) and confirms planarity of the benzotriazole ring .
  • Mass spectrometry: Molecular ion peaks (e.g., m/z 327 for C₁₅H₁₂N₄O₃) validate purity and fragmentation patterns .

Advanced: How do electronic effects of substituents (e.g., nitro, methoxy) influence the compound’s photostability and UV absorption properties?

Answer:

  • Nitro group: Strong electron-withdrawing effect increases π→π* transition energy, shifting UV absorption to shorter wavelengths (~300 nm) .
  • Methoxy group: Electron-donating resonance enhances conjugation, stabilizing excited states and improving photostability in UV filters .
    Methodological approach:
    • Use TD-DFT calculations to model electronic transitions.
    • Compare experimental UV-Vis spectra (e.g., in ethanol vs. hexane) to assess solvent effects .

Advanced: What experimental strategies can address contradictory data on the compound’s solubility and aggregation behavior in polar solvents?

Answer:
Contradictions may arise from impurities, solvent polarity, or intermolecular H-bonding. Resolve via:

  • Dynamic Light Scattering (DLS): Quantify particle size distribution in solvents like DMSO or acetone .
  • Hansen Solubility Parameters (HSP): Predict solubility by matching compound HSP (δD, δP, δH) with solvents .
  • Controlled recrystallization: Vary solvent mixtures (e.g., ethanol/water) to isolate polymorphs and compare XRD patterns .

Advanced: How can factorial design optimize reaction parameters for scaling up synthesis while minimizing byproducts?

Answer:
Apply a 2k factorial design to test variables:

  • Factors: Temperature (60–100°C), catalyst loading (0.5–2 mol%), and stoichiometry (1:1.2–1:1.5).
  • Responses: Yield, purity (HPLC), and byproduct formation.
    Example: Evidence shows that higher temperature (80°C) and excess nitrating agent reduce incomplete nitration but may require quenching steps to prevent degradation.

Advanced: What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:

  • Benzotriazole as a directing group: The N2 atom coordinates Pd catalysts, facilitating C–H activation at the 4-position .
  • Steric hindrance: The 5-methyl group may limit coupling efficiency; use bulky ligands (e.g., SPhos) to mitigate this .
    Validation: Monitor reaction progress via 19F NMR (if fluorinated analogs are used) or LC-MS .

Basic: What are the primary degradation pathways of this compound under oxidative conditions, and how can stability be improved?

Answer:

  • Pathways: Nitro group reduction to amine, methoxy demethylation, or benzotriazole ring cleavage.
  • Stabilization: Add antioxidants (e.g., BHT) or encapsulate in cyclodextrins to shield reactive sites .
    Analytical tools: Accelerated aging studies (40°C/75% RH) with HPLC-MS to track degradation products .

Advanced: How can computational models (e.g., QSAR, molecular docking) predict biological activity or environmental toxicity?

Answer:

  • QSAR: Correlate substituent Hammett constants (σ) with logP to predict bioavailability .
  • Docking: Simulate interactions with target proteins (e.g., cytochrome P450) using AutoDock Vina .
    Validation: Compare in vitro enzyme inhibition assays (e.g., IC₅₀) with computational predictions .

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